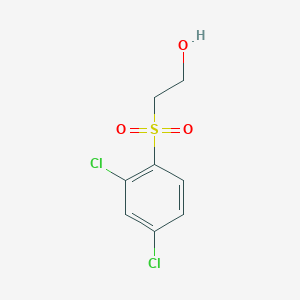

2,4-Dichlorophenylsulfonylethanol

Description

Contextualization within Organosulfur Chemistry

Organosulfur compounds, which are organic compounds containing sulfur, represent a cornerstone of modern chemical and medicinal science. researchgate.net The presence of sulfur imparts unique chemical properties, including a range of oxidation states and versatile reactivity, which are leveraged in a multitude of biological and industrial processes. researchgate.netgoogle.com These compounds are integral to life, appearing in essential amino acids like cysteine and methionine, as well as in vital coenzymes and vitamins. google.com In the realm of synthetic chemistry, organosulfur compounds are valued for their role as intermediates and reagents in the construction of complex molecules. google.com

2,4-Dichlorophenylsulfonylethanol belongs to the sulfone class of organosulfur compounds. Sulfones are characterized by a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms) connected to two carbon atoms. This functional group is known for its chemical stability and its ability to act as a strong electron-withdrawing group, which can significantly influence the reactivity of adjacent parts of the molecule. The broader family of organosulfur compounds has seen extensive application in the development of pharmaceuticals, agrochemicals, and materials. researchgate.netchemicalbook.com

Structural Significance and Research Rationale

The hypothetical structure of this compound combines several key features that would make it a molecule of interest for chemical research.

2,4-Dichlorophenyl Group: The dichlorinated aromatic ring is a common moiety in many bioactive molecules and industrial chemicals. The positions of the chlorine atoms can influence the electronic properties of the ring and provide sites for further chemical modification.

Ethanol (B145695) Side Chain: The primary alcohol group (-CH2CH2OH) offers a reactive site for a variety of chemical transformations, such as oxidation, esterification, and etherification, allowing for the synthesis of a diverse range of derivatives.

The combination of these structural elements suggests that research into this compound could be driven by its potential as a building block in the synthesis of more complex molecules, possibly for applications in medicinal chemistry or materials science. The rationale for its study would likely be to explore how the interplay of these functional groups affects its chemical reactivity and potential biological activity.

Table 1: Key Structural Features of this compound

| Structural Component | Chemical Significance |

|---|---|

| 2,4-Dichlorophenyl Ring | Influences electronic properties and provides a scaffold for modification. |

| Sulfonyl Group | Acts as a stable, electron-withdrawing group, affecting reactivity. |

Overview of Current Research Landscape and Gaps

The current research landscape for related compounds, such as other substituted phenylsulfonylethanol derivatives, is also limited, though research into sulfones as a class is extensive. The lack of specific research on this compound presents an open area for investigation. Future research could focus on:

Development of a reliable synthetic route: Establishing an efficient method for the preparation of this compound would be the first step in enabling further study.

Characterization of its chemical properties: A thorough investigation of its reactivity, particularly at the ethanol side chain, would be necessary to understand its potential as a synthetic intermediate.

Exploration of its biological activity: Given the prevalence of dichlorophenyl and sulfonyl groups in bioactive molecules, screening this compound for various biological activities could be a fruitful area of research.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)sulfonylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O3S/c9-6-1-2-8(7(10)5-6)14(12,13)4-3-11/h1-2,5,11H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPKEBIUTMPMDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301278936 | |

| Record name | 2-[(2,4-Dichlorophenyl)sulfonyl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107737-90-6 | |

| Record name | 2-[(2,4-Dichlorophenyl)sulfonyl]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107737-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2,4-Dichlorophenyl)sulfonyl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2,4 Dichlorophenylsulfonylethanol

Established Synthetic Routes to Sulfonyl Alcohols

Traditional methods for synthesizing sulfonyl alcohols, such as 2,4-Dichlorophenylsulfonylethanol, predominantly rely on two robust approaches: the direct sulfonylation of an alcohol derivative or the oxidation of a corresponding sulfide (B99878).

Dehydroxylative sulfonylation represents a powerful strategy for converting alcohols directly into sulfones, thereby installing the sulfonyl group by displacing a hydroxyl moiety. cas.cnacs.org This transformation is attractive due to the ubiquity and low cost of alcohol starting materials. cas.cn For the synthesis of this compound, this would conceptually involve the reaction of ethanol (B145695) or a derivative with a 2,4-dichlorophenylsulfinate salt.

Recent advancements have expanded the scope of this reaction beyond activated alcohols (like benzylic or allylic) to include less reactive alkyl alcohols. cas.cnnih.gov A notable system employs a combination of a phosphine (B1218219) (R₃P) and 1,2-diiodoethane (B146647) (ICH₂CH₂I) to promote the reaction between an alcohol and a sulfinate. cas.cnacs.org The hydroxyl group is activated, facilitating its displacement by the sulfinate nucleophile. acs.org

Key Features of Dehydroxylative Sulfonylation:

Direct Conversion : Enables the direct transformation of a C-OH bond to a C-SO₂R bond. cas.cn

Broad Substrate Scope : Modern protocols are applicable to a wide range of alcohols, including primary and secondary alkyl alcohols. acs.orgfigshare.com

Mild Conditions : Many procedures operate under mild conditions with rapid reaction times, often completing within minutes. cas.cnnih.gov

A plausible, though not explicitly documented, route to this compound via this method would involve the reaction of sodium 2,4-dichlorophenylsulfinate with an activated form of ethanol.

The most common and straightforward pathway to sulfones is the oxidation of the corresponding sulfide. acsgcipr.orgrsc.org In the context of this compound, the logical precursor would be 2-((2,4-dichlorophenyl)thio)ethanol . This sulfide can be synthesized via nucleophilic substitution of 2,4-dichlorothiophenol with 2-chloroethanol. The subsequent oxidation of the sulfide to the sulfone is a well-documented and highly efficient transformation.

A wide array of oxidizing agents can be employed, with the choice of reagent influencing selectivity, reaction conditions, and environmental impact. organic-chemistry.orgtandfonline.com Hydrogen peroxide (H₂O₂) is a frequently used oxidant, often in the presence of a catalyst, due to its low cost and the formation of water as the only byproduct. tandfonline.com Other common oxidants include organic peroxyacids like meta-chloroperbenzoic acid (m-CPBA). rsc.org

The oxidation proceeds in two steps: first to the sulfoxide (B87167) and then to the sulfone. Controlling the reaction to stop at the sulfoxide can be challenging, but driving it to the sulfone is often achieved by using excess oxidant or more forcing conditions. tandfonline.com

| Oxidizing System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| H₂O₂ / Acetic Acid | Warm acetic acid solution | Recommended for ease of product isolation and minimal side reactions. | tandfonline.com |

| H₂O₂ / Selenium Dioxide | Methanol, used in excess | Very short reaction times and high yields. | tandfonline.com |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Ethyl acetate | Metal-free, environmentally benign, proceeds directly to sulfone. | organic-chemistry.org |

| N-Fluorobenzenesulfonimide (NFSI) / H₂O | Water as solvent | Highly chemoselective, controlled by oxidant loading, green solvent. | rsc.org |

| Potassium Permanganate (B83412) (KMnO₄) on MnO₂ | Solvent-free or heterogeneous | Effective for various sulfides under mild conditions. | organic-chemistry.org |

Novel Catalytic and Reagent-Based Syntheses

Modern synthetic chemistry has focused on developing more efficient, sustainable, and selective methods. This includes the use of metal catalysis to forge the key C-S bond and the development of environmentally friendly protocols.

Transition metal catalysis offers powerful tools for constructing the aryl-S bond of the sulfone moiety. While not a direct synthesis of the final alcohol, these methods can create the core 2,4-dichlorophenyl sulfone structure, which could then be functionalized.

For instance, copper-catalyzed reactions are prominent in sulfone synthesis. One such method involves the addition of sulfonyl chlorides to acetylenes to produce β-chlorovinyl sulfones, demonstrating copper's utility in forming C-S bonds with high stereoselectivity. researchgate.net Another approach is the copper-catalyzed heteroaromatization and sulfonyl transfer of propargylic alcohols, which yields sulfonylated heterocycles. researchgate.net

More directly relevant to C-alkylation, manganese-pincer complexes have been shown to catalyze the α-alkylation of sulfones using alcohols as alkylating agents. acs.org This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the sulfone, followed by reduction. A hypothetical application could involve the reaction of methyl 2,4-dichlorophenyl sulfone with methanol, catalyzed by a manganese complex, to achieve a formal methylation, though extension to ethanol would be required.

Nickel-catalyzed reactions have also emerged for the direct olefination of alcohols with sulfones, providing a route to stilbenes and styrenes. nih.gov While this produces a C=C bond rather than the desired C-C single bond, it highlights the ability of base-metal catalysts to activate both alcohols and sulfones for C-C bond formation. nih.govresearchgate.net

Green chemistry principles are increasingly guiding the development of new synthetic routes. rsc.org For the synthesis of this compound, this primarily translates to the choice of oxidants and solvents in the oxidation-based approach.

The use of 30% aqueous hydrogen peroxide (H₂O₂) is a cornerstone of green sulfone synthesis, as it is an inexpensive and non-toxic reagent whose only byproduct is water. mdpi.com Catalytic systems designed to work with H₂O₂ are numerous and include dendritic phosphomolybdate hybrids and silica-based tungstate (B81510) catalysts, which are often recyclable. organic-chemistry.orgmdpi.com

Electrochemical methods provide another green alternative for the oxidation of sulfides to sulfones. rsc.org These methods eliminate the need for chemical oxidants altogether, relying on an applied potential to drive the reaction. By controlling the potential, it is possible to selectively produce either the sulfoxide or the sulfone. rsc.orgnih.gov This approach offers high selectivity and minimizes waste generation. organic-chemistry.org

| Green Protocol | Description | Advantages | Reference |

|---|---|---|---|

| Catalytic H₂O₂ Oxidation | Oxidation of the precursor sulfide using H₂O₂ with a recyclable catalyst (e.g., tungstate, phosphomolybdate). | Uses a cheap, clean oxidant (H₂O₂); catalyst can be recovered and reused. | organic-chemistry.orgmdpi.com |

| Electrochemical Synthesis | Anodic oxidation of the precursor sulfide in an electrochemical cell. | Avoids chemical reagents; selectivity can be controlled by applied potential; minimizes waste. | rsc.orgorganic-chemistry.org |

| Water as Solvent | Using water as the reaction medium, for instance with NFSI as the oxidant. | Eliminates volatile organic solvents; enhances safety and sustainability. | rsc.org |

Spectroscopic and Structural Characterization of 2,4 Dichlorophenylsulfonylethanol

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups and fingerprint region of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

An FTIR analysis of 2,4-Dichlorophenylsulfonylethanol would be expected to reveal characteristic absorption bands corresponding to its constituent functional groups. Key vibrational modes would include the O-H stretch of the ethanol (B145695) group, the asymmetric and symmetric stretches of the sulfonyl group (SO₂), C-H stretches of the aromatic ring and the ethyl chain, and the C-S and C-Cl stretches. The precise wavenumbers of these bands would provide insights into the molecular environment and potential intramolecular interactions.

Raman Spectroscopic Investigations

Raman spectroscopy, a complementary technique to FTIR, would provide further details on the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be instrumental in characterizing the S=O and C-S bonds of the sulfonyl group, as well as the vibrations of the dichlorinated benzene (B151609) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to elucidate the carbon-hydrogen framework of a molecule, providing detailed information about the connectivity and chemical environment of each atom.

Proton (¹H) NMR Spectroscopic Elucidation

A ¹H NMR spectrum of this compound would be anticipated to show distinct signals for the protons on the aromatic ring, the methylene (B1212753) groups of the ethanol chain, and the hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine and sulfonyl substituents. The multiplicity (splitting pattern) of the signals for the ethyl group would confirm the connectivity between the CH₂ groups, and the integration of each signal would correspond to the number of protons it represents.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Separate signals would be expected for each carbon in the dichlorophenyl ring, with their chemical shifts indicating the electronic effects of the substituents. The carbons of the sulfonylethanol side chain would also produce distinct signals.

Mass Spectrometric Techniques for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural confirmation of this compound, electron ionization (EI) mass spectrometry is particularly informative. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is unique to the molecule's structure and serves as a molecular fingerprint. chemguide.co.uk

The molecular ion peak of this compound is expected to display a characteristic isotopic cluster due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. chemguide.co.uk Consequently, a molecule with two chlorine atoms will exhibit three peaks for the molecular ion: the M⁺ peak (containing two ³⁵Cl atoms), the M+2 peak (containing one ³⁵Cl and one ³⁷Cl), and the M+4 peak (containing two ³⁷Cl). The expected relative intensity ratio of these peaks is approximately 9:6:1, which provides definitive evidence for the presence of two chlorine atoms in the molecule. chemguide.co.uk

The fragmentation of this compound would likely proceed through several key pathways. Cleavage of the carbon-sulfur bond could lead to the loss of the ethanol group or the entire sulfonyl ethanol side chain. Common fragmentation patterns for organic molecules include the loss of small, stable neutral molecules. libretexts.org Key predicted fragments would include the highly stable 2,4-dichlorophenyl cation and fragments resulting from the cleavage of the sulfonyl group.

Below is a table of predicted significant ions in the mass spectrum of this compound.

| Predicted m/z | Ion Structure/Fragment Lost | Notes |

| 256 | [C₈H₈Cl₂O₃S]⁺ (M⁺) | Molecular ion containing two ³⁵Cl isotopes. |

| 258 | [C₈H₈Cl₂O₃S]⁺ (M+2) | Molecular ion containing one ³⁵Cl and one ³⁷Cl. |

| 260 | [C₈H₈Cl₂O₃S]⁺ (M+4) | Molecular ion containing two ³⁷Cl isotopes. |

| 211 | [C₆H₃Cl₂SO₂]⁺ | Loss of the ethanol group (-C₂H₅O). |

| 175 | [C₆H₃Cl₂S]⁺ | Loss of the SO₂ group from the previous fragment. |

| 145 | [C₆H₃Cl₂]⁺ | The 2,4-dichlorophenyl cation. |

This is an interactive data table. You can sort and search the data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wordpress.com It provides definitive proof of a molecule's connectivity, conformation, and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. youtube.com

For this compound, a successful single-crystal X-ray diffraction analysis would yield a detailed structural model. This model would confirm the substitution pattern on the phenyl ring (2,4-dichloro), the presence and connectivity of the sulfonylethanol group, and the specific bond lengths, bond angles, and torsion angles that define the molecule's conformation in the solid state. For instance, the analysis would reveal the torsion angle between the plane of the phenyl ring and the C-S-C plane of the side chain. nih.govnih.gov

Furthermore, the crystallographic data includes information about the crystal's unit cell, space group, and the packing of molecules within the crystal lattice. This can reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, that stabilize the crystal structure. nih.gov

The table below presents typical crystallographic data that would be obtained from an X-ray diffraction experiment on a compound similar in nature to this compound.

| Parameter | Example Value | Description |

| Chemical Formula | C₈H₈Cl₂O₃S | The elemental composition of the molecule. |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements of the unit cell. |

| a (Å) | 8.11 | Unit cell dimension. |

| b (Å) | 16.50 | Unit cell dimension. |

| c (Å) | 9.05 | Unit cell dimension. |

| β (°) | 102.0 | Unit cell angle. |

| Volume (ų) | 1185 | The volume of one unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Density (calc) (g/cm³) | 1.495 | The calculated density of the crystal. |

This is an interactive data table. You can sort and search the data. Data presented are representative and based on structurally similar compounds. nih.gov

Computational and Theoretical Investigations of 2,4 Dichlorophenylsulfonylethanol

Density Functional Theory (DFT) Studies

There are no available DFT studies on 2,4-Dichlorophenylsulfonylethanol in the public domain. Consequently, information regarding its optimized geometry, electronic structure, vibrational frequencies, and molecular electrostatic potential from a DFT perspective is not available.

Geometry Optimization and Conformational Analysis

Without computational studies, the preferred three-dimensional arrangement of atoms in this compound and its various possible conformations remain undetermined. Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. Conformational analysis would further explore other low-energy structures and the energy barriers between them.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

An analysis of the electronic structure and frontier molecular orbitals (HOMO and LUMO) of this compound has not been reported. Such an analysis would provide insights into the molecule's reactivity, with the HOMO energy correlating with its electron-donating ability and the LUMO energy with its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Vibrational Frequency Calculations and Spectroscopic Correlation

No theoretical vibrational frequency calculations for this compound have been published. These calculations are crucial for interpreting experimental infrared (IR) and Raman spectra, as they allow for the assignment of specific vibrational modes to observed spectral bands.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound is not available in the existing literature. An MEP map illustrates the charge distribution within a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which is valuable for predicting intermolecular interactions.

Quantum Chemical Descriptors and Reactivity Prediction

There is a lack of reported quantum chemical descriptors for this compound. These descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, are derived from the electronic structure and are instrumental in quantitatively predicting the molecule's chemical reactivity and behavior.

Molecular Dynamics Simulations for Conformational Landscapes

No molecular dynamics (MD) simulations have been performed on this compound. MD simulations would offer a dynamic perspective on the molecule's conformational flexibility and its interactions with a solvent or other molecules over time, providing a more comprehensive understanding of its behavior in a condensed phase.

Chemical Reactivity and Mechanistic Pathways of 2,4 Dichlorophenylsulfonylethanol

Reaction Mechanisms Involving the Sulfonyl Moiety

The sulfonyl group (–SO₂–) is a versatile functional group known for its electron-withdrawing nature and its ability to act as a good leaving group in nucleophilic substitution reactions. In the context of 2,4-Dichlorophenylsulfonylethanol, the sulfonyl moiety is a key player in reactions that can lead to the formation of new carbon-sulfur bonds or the cleavage of the existing carbon-sulfur bond.

One important reaction involving the sulfonyl group is its potential to be a leaving group in substitution reactions. However, direct displacement of the entire sulfonyl group from an alkyl chain is not a common pathway. Instead, reactions often target the atoms attached to the sulfonyl group. For instance, the carbon atom adjacent to the sulfonyl group can be susceptible to nucleophilic attack, especially if activated.

Furthermore, sulfonyl chlorides, which can be synthesized from related sulfonic acids, are highly reactive intermediates. While this compound itself is not a sulfonyl chloride, its derivatives containing a sulfonyl chloride group would be expected to react readily with a variety of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively.

The sulfonyl group can also participate in radical reactions. Under appropriate conditions, the carbon-sulfur bond can undergo homolytic cleavage, generating sulfonyl radicals. These radicals can then participate in various addition and substitution reactions, expanding the synthetic utility of the parent molecule.

The table below summarizes some potential reactions involving the sulfonyl moiety, based on the general reactivity of sulfonyl compounds.

| Reaction Type | Reagents and Conditions | Product Type | General Mechanism |

| Nucleophilic Substitution (at carbon alpha to sulfonyl) | Nucleophile (e.g., CN⁻, RS⁻) | Substituted ethanol (B145695) derivative | Sₙ2 |

| Conversion to Sulfonyl Chloride | Activating agent (e.g., Pyry-BF₄) followed by a chloride source | 2,4-Dichlorophenylsulfonyl ethanoyl chloride | Nucleophilic activation of a precursor sulfonamide |

| Sulfonamide Formation (from sulfonyl chloride) | Amine (R-NH₂) | Sulfonamide | Nucleophilic acyl substitution |

| Sulfonate Ester Formation (from sulfonyl chloride) | Alcohol (R-OH) | Sulfonate ester | Nucleophilic acyl substitution |

Reactions of the Alcohol Functional Group

The primary alcohol (–CH₂OH) group in this compound is a site for a wide array of chemical transformations, including oxidation, esterification, and conversion to other functional groups.

Oxidation: Primary alcohols can be oxidized to aldehydes and further to carboxylic acids. The choice of oxidizing agent determines the final product. Milder reagents like pyridinium (B92312) chlorochromate (PCC) will typically stop at the aldehyde stage, while stronger oxidants such as chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄) will lead to the corresponding carboxylic acid.

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is typically catalyzed by an acid.

Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group to facilitate substitution reactions. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding alkyl chloride or bromide, respectively, through an Sₙ2 mechanism.

Dehydration: In the presence of a strong acid catalyst and heat, alcohols can undergo dehydration to form alkenes. For this compound, this would lead to the formation of 2,4-dichlorophenyl vinyl sulfone.

The following table details some of the key reactions of the alcohol functional group.

| Reaction Type | Reagents and Conditions | Product | General Mechanism |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 2-(2,4-Dichlorophenylsulfonyl)acetaldehyde | Oxidation |

| Oxidation to Carboxylic Acid | Chromic acid (H₂CrO₄) or KMnO₄, heat | 2-(2,4-Dichlorophenylsulfonyl)acetic acid | Oxidation |

| Esterification | Carboxylic acid (RCOOH), acid catalyst | 2-(2,4-Dichlorophenylsulfonyl)ethyl ester | Fischer Esterification |

| Conversion to Alkyl Chloride | Thionyl chloride (SOCl₂) | 1-Chloro-2-(2,4-dichlorophenylsulfonyl)ethane | Sₙ2 |

| Conversion to Alkyl Bromide | Phosphorus tribromide (PBr₃) | 1-Bromo-2-(2,4-dichlorophenylsulfonyl)ethane | Sₙ2 |

| Dehydration | Concentrated H₂SO₄, heat | 2,4-Dichlorophenyl vinyl sulfone | E1 or E2 |

Aromatic Substitutions on the Dichlorophenyl Ring

The 2,4-dichlorophenyl ring is an electron-deficient aromatic system due to the presence of two electron-withdrawing chlorine atoms. This deactivation makes electrophilic aromatic substitution (EAS) reactions more challenging compared to unsubstituted benzene (B151609). However, under forcing conditions, further substitution can occur. The existing chlorine atoms and the sulfonyl group are ortho-, para-directing deactivators. Therefore, incoming electrophiles would be directed to the positions ortho and para to the existing substituents, although the reaction rates would be slow.

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SₙAr). In an SₙAr reaction, a strong nucleophile can displace one of the chlorine atoms, particularly if there is an activating group (like a nitro group) ortho or para to the leaving group. While the sulfonyl group is a deactivator for EAS, it can act as an activating group for SₙAr by stabilizing the intermediate Meisenheimer complex.

Below is a table outlining potential aromatic substitution reactions.

| Reaction Type | Reagents and Conditions | Potential Product(s) | General Mechanism |

| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ (strong conditions) | 2,4-Dichloro-5-nitrophenylsulfonylethanol | Electrophilic Aromatic Substitution |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., RO⁻, R₂NH), heat | 2-Alkoxy-4-chlorophenylsulfonylethanol or 4-Alkoxy-2-chlorophenylsulfonylethanol | Nucleophilic Aromatic Substitution (SₙAr) |

Functional Group Interconversions and Transformations

Functional group interconversions (FGI) are fundamental in organic synthesis, allowing for the transformation of one functional group into another. For this compound, several FGIs are possible, building upon the reactivity of the alcohol and sulfonyl groups.

For example, the alcohol can be converted to a tosylate, which is an excellent leaving group, facilitating a wider range of nucleophilic substitution reactions than the original alcohol. This allows for the introduction of various nucleophiles at the ethyl side chain.

The sulfonyl group itself can be the target of transformations. For instance, reductive cleavage of the carbon-sulfur bond, although challenging, could lead to the formation of 2,4-dichlorobenzene and a derivative of ethanesulfonic acid.

The following table provides examples of potential functional group interconversions.

| Initial Functional Group | Reagents and Conditions |

Synthesis and Exploration of 2,4 Dichlorophenylsulfonylethanol Derivatives and Analogues

Design Principles for Structural Modification

The molecular architecture of 2,4-Dichlorophenylsulfonylethanol offers several key sites for structural modification to systematically explore and optimize its chemical properties. The design principles for creating derivatives and analogues revolve around the three main components of the molecule: the dichlorinated phenyl ring, the sulfonyl group, and the ethanol (B145695) moiety.

The 2,4-Dichlorophenyl Group: The substitution pattern on the aromatic ring is a critical determinant of the molecule's electronic and steric properties. The two chlorine atoms at positions 2 and 4 create a specific electron-withdrawing environment and a defined spatial arrangement. Modifications could involve:

Varying the Halogen Substituents: Replacing one or both chlorine atoms with other halogens (e.g., fluorine, bromine) would modulate the electronic effects and lipophilicity.

Altering the Substitution Pattern: Shifting the positions of the chlorine atoms (e.g., to 3,4-dichloro or 3,5-dichloro) would change the molecule's dipole moment and interaction with biological targets.

Introducing Other Functional Groups: Replacing the chlorine atoms with alkyl, alkoxy, or nitro groups would systematically alter the steric bulk and electronic nature of the phenyl ring.

The Sulfonyl Group: The sulfonamide linkage is a key structural feature known for its chemical stability and ability to participate in hydrogen bonding. Modifications centered on this group are less common due to its integral role but could include its replacement with a sulfoxide (B87167) or sulfide (B99878) to probe the importance of the oxidation state of the sulfur atom.

The Ethanol Moiety: The 2-hydroxyethyl side chain provides a site for significant structural diversification. Key design strategies include:

Esterification or Etherification of the Hydroxyl Group: Converting the alcohol to an ester or ether would increase lipophilicity and could serve as a prodrug strategy in certain applications.

Extension or Branching of the Alkyl Chain: Modifying the length of the ethyl chain to a propyl or butyl chain, or introducing branching, would alter the molecule's conformational flexibility and spatial orientation.

Introduction of Additional Functional Groups: Incorporating other functionalities, such as an amino or a cyano group, onto the ethanol backbone could introduce new interaction points and significantly alter the molecule's polarity.

A critical aspect of the design process is the consideration of stereochemistry. The carbon atom bearing the hydroxyl group is a potential chiral center, and the synthesis of enantiomerically pure analogues can be crucial for understanding structure-property relationships.

Synthetic Methodologies for Novel Analogues

The synthesis of this compound and its analogues can be approached through several established synthetic routes for β-hydroxysulfones and sulfonamides. A common and versatile method involves the reaction of a sulfonyl chloride with an appropriate alkene or the reduction of a corresponding ketone.

A plausible synthetic pathway to the parent compound, this compound, would start from the readily available 2,4-dichlorobenzenesulfonyl chloride. This intermediate can be reacted with ethylene (B1197577) in the presence of a suitable catalyst to introduce the ethylsulfonyl moiety. Subsequent hydroxylation would yield the final product.

Alternatively, the synthesis can proceed via the reaction of 2,4-dichlorothiophenol with ethylene chlorohydrin to form the corresponding β-hydroxy sulfide, which is then oxidized to the desired β-hydroxysulfone. This method is advantageous as it avoids the direct use of gaseous ethylene. For instance, the synthesis of p-aminophenyl-β-hydroxyethylsulfone has been achieved by reacting p-nitrochlorobenzene with mercaptoethanol, followed by oxidation and reduction. google.com

The synthesis of chiral analogues often employs enzymatic reduction of a corresponding ketone precursor. For example, the chiral intermediate (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol has been successfully synthesized via the bioreduction of 2-chloro-1-(2,4-dichlorophenyl) ethanone (B97240) using a ketoreductase from Lactobacillus kefiri. researchgate.net This highlights the potential for stereoselective synthesis of derivatives.

The creation of more complex analogues, such as those incorporating an imidazole (B134444) ring, has also been documented. For instance, 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol can be synthesized from 2-chloro-1-(2,4-dichlorophenyl)-ethanol and imidazole in the presence of a base and a phase-transfer catalyst. google.com

A general approach for creating a library of derivatives would involve the parallel synthesis of various substituted benzenesulfonyl chlorides followed by their reaction with ethylene or its equivalents. The resulting ethanol moiety can then be further functionalized.

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 2,4-Dichlorobenzenesulfonyl chloride | Ethylene, Catalyst | This compound | Addition/Hydroxylation | (General Method) |

| p-Nitrochlorobenzene | Mercaptoethanol, NaOH; Oxidizing agent; Reducing agent | p-Aminophenyl-β-hydroxyethylsulfone | Nucleophilic Aromatic Substitution, Oxidation, Reduction | google.com |

| 2-Chloro-1-(2,4-dichlorophenyl) ethanone | Recombinant E. coli expressing ketoreductase | (S)-2-Chloro-1-(2,4-dichlorophenyl) ethanol | Bioreduction | researchgate.net |

| 2-Chloro-1-(2,4-dichlorophenyl)-ethanol | Imidazole, Base, PEG600 | 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)-ethanol | Nucleophilic Substitution | google.com |

Structure-Property Relationship Studies in Derivatives

Role of the Sulfonamide Linker: The sulfonamide group is a key pharmacophore in many biologically active compounds. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. The structural integrity of this group is often essential for activity. Modifications that alter the geometry or hydrogen-bonding capacity of the sulfonamide linker can lead to a significant loss of activity.

Influence of the Ethanol Moiety: The ethanol side chain contributes to the polarity and conformational flexibility of the molecule. Modifications to this part of the structure can have a profound impact on solubility, membrane permeability, and metabolic stability. For instance, esterification of the hydroxyl group can increase lipophilicity and alter the pharmacokinetic profile of the compound. The introduction of bulky groups on the ethanol chain can create steric hindrance, which may affect binding to target proteins.

| Compound | Structural Modification | Observed Property/Activity | Reference |

| Sulfonamides derived from carvacrol | Varied substituents on the aromatic ring and the sulfonamide nitrogen | Modulation of acetylcholinesterase inhibitory activity | nih.gov |

| General Sulfonamides | Substitution on the N1 amino group | Increased potency and optimized pKa | youtube.com |

| 2,4-Dinitrophenyl derivatives | Introduction of nitro groups | Potential antioxidant and carbonic anhydrase inhibitory activity | nih.gov |

Advanced Applications of 2,4 Dichlorophenylsulfonylethanol in Chemical Science and Engineering

Utilization as a Synthetic Building Block in Complex Organic Synthesis

No research articles or patents were found that describe the use of 2,4-Dichlorophenylsulfonylethanol as a key building block in the synthesis of complex organic molecules.

Potential in Materials Science: Precursor Chemistry and Functionalization

There is no available information on the application of this compound as a precursor for materials or for the functionalization of existing materials.

Methodological Contributions to Advanced Analytical Chemistry

No published methods or research could be located that detail the use of this compound in advanced analytical chemistry techniques.

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry principles necessitates the development of more environmentally benign and efficient synthetic methods. Traditional routes to sulfones often rely on the oxidation of sulfides, which can involve harsh oxidants and produce significant waste. bioengineer.orgresearchgate.netorganic-chemistry.orgthieme-connect.com Future research will likely focus on cleaner alternatives for the synthesis of 2,4-Dichlorophenylsulfonylethanol and its analogs.

One promising area is biocatalysis . The use of microorganisms or isolated enzymes for chemical transformations offers high selectivity under mild reaction conditions. thieme-connect.com Research has demonstrated that certain fungal strains, such as Aspergillus ochraceus and Penicillium funiculosum, can effectively oxidize sulfides directly to sulfones in high yields. researchgate.net This biocatalytic approach could be adapted for the synthesis of this compound, potentially reducing the need for hazardous chemical oxidants.

Photocatalysis represents another key sustainable strategy. Visible-light-mediated reactions, often utilizing recyclable photocatalysts like graphitic carbon nitride (g-C₃N₄), can enable the synthesis of complex molecules like β-keto sulfones under ambient conditions. rsc.orgbohrium.comnih.gov The synthesis of β-hydroxysulfones, the core of the target molecule, has been achieved from sulfonyl chlorides and styrenes using visible light photoredox catalysis. researchgate.net Exploring similar photocatalytic pathways for the synthesis of this compound could offer a low-energy and highly efficient alternative to conventional methods.

Furthermore, the development of one-pot multistep strategies is crucial for improving process efficiency and reducing waste. An efficient one-pot method for creating β-hydroxysulfone derivatives from thiophenols and alkenes has been developed, which utilizes environmentally benign reagents and mild conditions. nih.govorganic-chemistry.org Such a strategy, if applied to the synthesis of this compound, would streamline the production process, making it more economically and environmentally viable. The use of green oxidants like hydrogen peroxide, often in combination with catalysts, is also a well-established sustainable method for sulfone synthesis. organic-chemistry.org

| Sustainable Method | Key Advantages | Potential Application to this compound | References |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Direct oxidation of a corresponding sulfide (B99878) precursor using engineered enzymes or whole-cell systems. | thieme-connect.comresearchgate.net |

| Photocatalysis | Use of renewable energy (light), high efficiency, ambient conditions | Visible-light-mediated coupling of a dichlorophenylsulfonyl precursor with a two-carbon unit. | rsc.orgbohrium.comresearchgate.net |

| One-Pot Synthesis | Increased efficiency, reduced solvent use and waste | A sequential reaction combining the formation of the sulfone and the introduction of the hydroxyl group in a single vessel. | nih.govorganic-chemistry.org |

| Green Oxidants | Environmentally benign reagents (e.g., H₂O₂) | Oxidation of the corresponding sulfide using hydrogen peroxide with a suitable catalyst. | organic-chemistry.org |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is fundamental to optimizing chemical processes. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) monitoring are invaluable for this purpose. americanpharmaceuticalreview.com For the synthesis and subsequent reactions of this compound, real-time analysis can provide critical data on the formation of intermediates, reaction endpoints, and the influence of various parameters.

Raman and Infrared (IR) spectroscopy are powerful, non-destructive techniques well-suited for online reaction monitoring. americanpharmaceuticalreview.commdpi.com Raman spectroscopy, with its low sensitivity to water and ability to analyze solid suspensions, is particularly advantageous for monitoring reactions in complex matrices. mdpi.com Characteristic vibrational bands for the sulfone group (SO₂) can be monitored to track the progress of the synthesis of this compound. researchgate.net For instance, in situ Raman could track the disappearance of a sulfide precursor and the appearance of the symmetric and asymmetric stretching bands of the sulfone group.

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are emerging as powerful tools for probing the electronic structure of sulfur in molecules like sulfones. nih.gov These techniques can provide detailed information about the sulfur oxidation state and its chemical environment, which is sensitive to the organic groups attached to the sulfonyl moiety. nih.gov Applying these methods could offer unprecedented insight into the electronic changes occurring during the synthesis and transformations of this compound.

Another relevant technique is Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) , which can monitor the formation of thin layers on a surface in real-time. acs.org This could be particularly useful for studying reactions where this compound or its derivatives are grafted onto a surface or are involved in the formation of polymeric materials. acs.org

| Spectroscopic Probe | Information Gained | Relevance to this compound | References |

| Raman Spectroscopy | Real-time concentration of reactants, intermediates, and products; reaction kinetics; polymorphism. | Monitoring the oxidation of a sulfide to the sulfone, or subsequent functionalization reactions of the hydroxyl group. | americanpharmaceuticalreview.commdpi.comspectroscopyonline.com |

| Infrared (IR) Spectroscopy | Functional group analysis, reaction progress. | Complementary to Raman, tracking changes in characteristic vibrational modes of the sulfonyl and hydroxyl groups. | americanpharmaceuticalreview.comresearchgate.net |

| X-ray Absorption/Emission Spectroscopy (XAS/XES) | Sulfur oxidation state, electronic structure, coordination environment. | Detailed characterization of the sulfonyl group and its interactions during chemical transformations. | nih.gov |

| Quartz Crystal Microbalance (QCM-D) | In situ monitoring of surface functionalization and layer formation. | Studying the immobilization of the compound on surfaces or its role in polymerization. | acs.org |

Integration of Machine Learning and Artificial Intelligence in Computational Chemistry for Predictive Modeling

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the identification of promising new chemical entities. rsc.org For a molecule like this compound, ML models can be trained on existing chemical data to predict a wide range of properties, thereby accelerating research and reducing the need for extensive empirical testing.

One of the key applications of ML in this context is in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.net These models can predict biological activity or physical properties based on the molecular structure. For this compound and its derivatives, ML-based QSAR models could be used to predict potential therapeutic or agrochemical activities, while QSPR models could predict properties like solubility, which is a critical parameter in drug development.

ML algorithms can also be employed to predict the toxicity of chemical compounds based on their structure, which is a crucial step in the early stages of developing new drugs or materials. rsc.org By using models trained on large datasets of known toxic compounds, researchers can flag potentially harmful derivatives of the this compound scaffold before they are even synthesized.

Furthermore, AI and ML can be used to guide synthetic chemistry by predicting reaction outcomes and suggesting optimal reaction conditions. This can significantly reduce the number of experiments needed to develop efficient synthetic routes for derivatives of this compound.

| Machine Learning Application | Objective | Potential Impact | References |

| QSAR/QSPR Modeling | Predict biological activity and physicochemical properties (e.g., solubility). | Accelerate the identification of derivatives with desired activities and properties. | rsc.orgresearchgate.net |

| Predictive Toxicology | Estimate the potential toxicity of new derivatives based on their structure. | Prioritize the synthesis of safer chemical entities early in the research process. | rsc.org |

| Reaction Outcome Prediction | Predict the products and yields of potential reactions. | Optimize synthetic routes and reduce experimental effort. | rsc.org |

Exploration of Novel Reaction Chemistries and Transformations

The this compound molecule contains several reactive sites—the aromatic ring, the sulfone group, and the hydroxyl group—that can be targeted for further chemical modification. Exploring novel reaction chemistries will be key to diversifying the range of accessible derivatives and applications.

The β-hydroxysulfone moiety is a versatile functional group. The hydroxyl group can be readily transformed into other functionalities, such as esters or ethers, or it can be eliminated to form a vinyl sulfone. Vinyl sulfones are valuable intermediates in organic synthesis, acting as Michael acceptors in a variety of conjugate addition reactions.

The dichlorinated phenyl ring offers opportunities for cross-coupling reactions . Catalytic methods could be employed to selectively replace one or both chlorine atoms with other functional groups, such as alkyl, aryl, or amino groups. This would allow for the creation of a diverse library of analogs with modified electronic and steric properties.

Recent advances in the synthesis of diaryl sulfones through methods like the reaction of arynes with thiosulfonates or transition-metal-free couplings could be adapted to modify the aromatic portion of the molecule. organic-chemistry.orgacs.org Additionally, the sulfone group itself can participate in reactions. For instance, 3,4-diarylbutadiene sulfones have been shown to be effective substrates in Diels-Alder reactions, highlighting the potential of sulfone-containing scaffolds in cycloadditions. nih.gov

| Reaction Type | Target Moiety | Potential Products | References |

| Derivatization of Hydroxyl Group | β-hydroxy group | Esters, ethers, or elimination to form vinyl sulfones. | nih.gov |

| Aromatic Cross-Coupling | Dichlorophenyl ring | Substitution of one or both chlorine atoms with new functional groups. | |

| Diaryl Sulfone Synthesis | Dichlorophenylsulfone | Modification of the aromatic ring attached to the sulfone. | organic-chemistry.orgacs.orgnanomaterchem.com |

| Cycloaddition Reactions | Sulfone-activated backbone | Polycyclic aromatic compounds and other complex structures. | nih.gov |

Design of Next-Generation Chemical Entities Based on the this compound Scaffold

The this compound structure can be viewed as a "scaffold" or a core molecular framework upon which new chemical entities can be built. The sulfone group is a key structural motif in numerous pharmaceuticals and agrochemicals. thieme-connect.com The combination of this group with a dichlorinated aromatic ring and a reactive hydroxyl group makes it an attractive starting point for the design of novel molecules with tailored properties.

Scaffold-based molecular design , particularly using generative AI models, is a cutting-edge approach in drug discovery. These models can take a given scaffold, such as that of this compound, and generate thousands of virtual derivatives by adding different atoms and functional groups. The properties of these generated molecules can then be predicted using the ML models described in the previous section, allowing for the rapid in silico screening of vast chemical spaces.

This approach could be used to design next-generation compounds for a variety of applications. For example, by modifying the substituents on the phenyl ring and the side chain, it may be possible to design new selective inhibitors for specific biological targets. The dichlorophenyl moiety is a common feature in many bioactive compounds, and its combination with the sulfone group could lead to novel synergies.

The design process would involve a feedback loop:

Generate a virtual library of derivatives based on the this compound scaffold.

Use ML models to predict the properties (e.g., activity, toxicity, solubility) of these virtual molecules.

Select the most promising candidates for synthesis.

Synthesize and test these candidates experimentally.

Use the experimental data to retrain and improve the ML models.

This iterative cycle of design, prediction, and testing has the potential to dramatically accelerate the discovery of new and valuable chemical entities derived from the this compound framework.

Q & A

Q. Can this compound serve as a monomer for polymer synthesis, and what properties does it impart?

- Methodology :

- Polymerization : Co-polymerize with styrene via free-radical initiation (AIBN, 70°C). Characterize thermal stability via TGA (decomposition >250°C) .

- Surface modification : Graft onto silica nanoparticles for enhanced hydrophobicity (contact angle >100°) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.